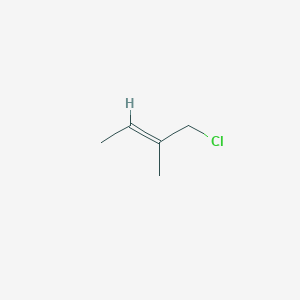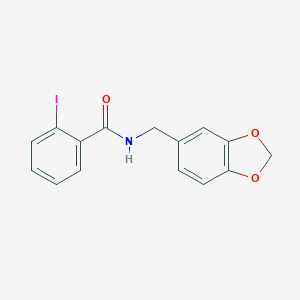
Digalllium monoselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digallium monoselenide (Ga2Se) is a semiconductor material that has gained significant attention in recent years due to its unique properties and potential applications in optoelectronics, photovoltaics, and spintronics. This compound has a hexagonal crystal structure and is composed of gallium and selenium atoms in a 2:1 ratio.
Mechanism of Action
The mechanism of action of Digallium monoselenide is not well understood, but studies have shown that the compound exhibits excellent electrical and optical properties due to its unique crystal structure. The gallium and selenium atoms in Digallium monoselenide form a layered structure, which allows for efficient charge transport and absorption of light.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Digallium monoselenide, but studies have shown that the compound is biocompatible and has low toxicity. However, further research is needed to fully understand the potential effects of the compound on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of Digallium monoselenide is its unique properties, which make it suitable for a wide range of applications in optoelectronics and spintronics. The compound is also relatively easy to synthesize using different methods. However, one of the limitations of Digallium monoselenide is its high sensitivity to air and moisture, which can affect its properties and performance.
Future Directions
There are several future directions for research on Digallium monoselenide, including the development of new synthesis methods to improve the quality and performance of the compound. Further studies are also needed to fully understand the mechanism of action of Digallium monoselenide and its potential applications in different fields. Additionally, research on the biocompatibility and toxicity of the compound is needed to assess its potential for use in biomedical applications.
Synthesis Methods
The synthesis of Digallium monoselenide can be achieved using different methods, including chemical vapor transport, chemical vapor deposition, and molecular beam epitaxy. The chemical vapor transport method involves the reaction of gallium and selenium in a sealed quartz ampoule under a vacuum or inert gas atmosphere. The reactants are heated to a high temperature, and the resulting vapor is transported to a cooler region of the ampoule, where it condenses to form the Digallium monoselenide crystals. The chemical vapor deposition method involves the use of a precursor gas containing gallium and selenium, which is decomposed on a substrate to form the compound. The molecular beam epitaxy method involves the deposition of gallium and selenium atoms on a substrate in a controlled manner using a molecular beam.
Scientific Research Applications
Digallium monoselenide has been extensively studied for its potential applications in optoelectronics and photovoltaics. The compound has a direct bandgap of 1.8 eV, which makes it suitable for the fabrication of solar cells and light-emitting diodes. The unique properties of Digallium monoselenide have also made it a promising material for spintronics, which involves the manipulation of electron spin for information processing.
properties
CAS RN |
12160-72-4 |
|---|---|
Product Name |
Digalllium monoselenide |
Molecular Formula |
Ga2H4Se |
Molecular Weight |
222.45 g/mol |
InChI |
InChI=1S/2Ga.Se.4H |
InChI Key |
FCEFGCUNHCQJFK-UHFFFAOYSA-N |
SMILES |
[GaH2].[GaH2].[Se] |
Canonical SMILES |
[GaH2].[GaH2].[Se] |
synonyms |
Digalllium monoselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)










